N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide
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Overview
Description
“N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide” is a compound that incorporates a thiophene species . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Antimicrobial Activity
The synthesis of novel derivatives, including those similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide, has shown promising antimicrobial properties. These compounds have been evaluated for their antibacterial activities against a range of Gram-positive and Gram-negative bacterial strains, showcasing the potential for developing new antimicrobial agents (Selvakumar & Elango, 2017).
Antitubercular Agents
A series of novel derivatives was designed and synthesized for evaluation against Mycobacterium tuberculosis. These compounds, including those related to the target molecule, have been identified as potent antitubercular agents, offering a new avenue for tuberculosis treatment research (Marvadi et al., 2020).
Anticancer Research
Research into the structure-antitumor activity relationships within this class of compounds has highlighted the importance of certain chromophores for in vivo antitumor activity. This insight is crucial for the design of new anticancer drugs, leveraging the unique structural features of these molecules (Palmer et al., 1988).
Photostabilizers for Polymer Materials
Some derivatives have been investigated for their potential as photostabilizers for poly(vinyl chloride) (PVC), demonstrating how these compounds can reduce the level of photodegradation in PVC films. This application is particularly relevant for enhancing the durability and lifespan of PVC-based materials in various industrial applications (Balakit et al., 2015).
Future Directions
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The primary targets of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide are currently unknown. This compound is a derivative of cyanoacetamide , which is known to be a precursor for heterocyclic synthesis and has been reported to have diverse biological activities . .
Mode of Action
It is known that cyanoacetamide derivatives can undergo a variety of condensation and substitution reactions . The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-19(2)15-16-8-11-7-12(3-4-13(11)18-15)17-14(20)10-5-6-21-9-10/h5-6,8-9,12H,3-4,7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAUWJMHBATJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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